molecular formula C9H9F3N2O B2462300 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine CAS No. 2202260-02-2

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B2462300
CAS No.: 2202260-02-2
M. Wt: 218.179
InChI Key: AFYJBUAKWNEOMP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of a pyridazine derivative with cyclopropyl and trifluoroethoxy substituents. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropyl and trifluoroethoxy reagents under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyridazine ring.

Scientific Research Applications

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the presence of both cyclopropyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-15-8-4-3-7(13-14-8)6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJBUAKWNEOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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